TNF-alpha-IN-1

概要

説明

Tumor necrosis factor alpha inhibitor 1 (TNF-alpha-IN-1) is a small molecule inhibitor that targets tumor necrosis factor alpha, a cytokine involved in systemic inflammation and is part of the body’s immune response. Tumor necrosis factor alpha plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases, making inhibitors like this compound valuable in therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TNF-alpha-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route often includes:

Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.

Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and specificity to tumor necrosis factor alpha.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

化学反応の分析

Types of Reactions

TNF-alpha-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.

Substitution: Substitution reactions are employed to introduce or replace functional groups, tailoring the compound’s properties

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenated reagents and catalysts such as palladium on carbon are often utilized

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic applications .

科学的研究の応用

TNF-alpha-IN-1 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of tumor necrosis factor alpha and its effects on various chemical pathways.

Biology: Employed in cell culture studies to investigate the role of tumor necrosis factor alpha in cellular processes such as apoptosis and inflammation.

Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.

Industry: Utilized in the development of new anti-inflammatory drugs and in the study of drug interactions and pharmacokinetics .

作用機序

TNF-alpha-IN-1 exerts its effects by binding to tumor necrosis factor alpha, preventing it from interacting with its receptors on the cell surface. This inhibition blocks the downstream signaling pathways that lead to inflammation and immune responses. The primary molecular targets include tumor necrosis factor receptor 1 and tumor necrosis factor receptor 2, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases pathways .

類似化合物との比較

Similar Compounds

Infliximab: A monoclonal antibody that targets tumor necrosis factor alpha.

Adalimumab: Another monoclonal antibody with similar targets.

Etanercept: A fusion protein that acts as a decoy receptor for tumor necrosis factor alpha

Uniqueness of TNF-alpha-IN-1

This compound is unique due to its small molecule nature, which allows for oral administration and potentially better tissue penetration compared to larger biologics like monoclonal antibodies. This makes it a promising candidate for developing new therapeutic agents with improved pharmacokinetic properties .

Conclusion

This compound is a significant compound in the field of inflammation and autoimmune disease research. Its unique properties and wide range of applications make it a valuable tool for scientists and a potential therapeutic agent for various diseases. Further research and development could lead to new and improved treatments for conditions involving tumor necrosis factor alpha.

特性

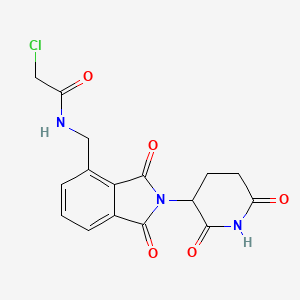

IUPAC Name |

2-chloro-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O5/c17-6-12(22)18-7-8-2-1-3-9-13(8)16(25)20(15(9)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAYWKDMFVKUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-methoxyethyl]ethanediamide](/img/structure/B2480011.png)

![1-phenyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2480013.png)

![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)

![8-methoxy-5-(3-methylbenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)

![1-(4-fluorophenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine](/img/structure/B2480023.png)

![N1-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2480029.png)